molecular formula C5H7N3O2 B1526277 2-amino-N-methyl-1,3-oxazole-4-carboxamide CAS No. 1333960-70-5

2-amino-N-methyl-1,3-oxazole-4-carboxamide

Cat. No. B1526277
M. Wt: 141.13 g/mol
InChI Key: BAEKHRCNQCVPKL-UHFFFAOYSA-N
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Description

2-amino-N-methyl-1,3-oxazole-4-carboxamide is a chemical compound with the CAS Number: 1333960-70-5 . It has a molecular weight of 141.13 .


Synthesis Analysis

The synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide involves several steps. The compound was first prepared by refluxing with urea in ethanol to cyclize directly to the amino-ester . Boc-protection of the amino-ester was accomplished using a mixture of Boc-anhydride and DMAP . Saponification was accomplished with sodium hydroxide to provide the final monomeric unit .


Molecular Structure Analysis

The molecular structure of 2-amino-N-methyl-1,3-oxazole-4-carboxamide consists of an oxazole ring attached to a benzene ring, with two substituents (a methyl and a cyano group) on the oxazole ring. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .


Chemical Reactions Analysis

The chemical reactions of 2-amino-N-methyl-1,3-oxazole-4-carboxamide involve nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Its molecular weight is 141.13 .

Scientific Research Applications

Synthesis Techniques

Research has demonstrated various methods for synthesizing oxazole derivatives, which are crucial in medicinal chemistry and material science:

  • Copper-Catalyzed Intramolecular Cyclization : An efficient synthesis of 2-phenyl-4,5-substituted oxazoles involves copper-catalyzed intramolecular cyclization, leading to products with ester, N-substituted carboxamide, or acyl functionalities at the 4-position of oxazoles. This method also facilitated the synthesis of naturally occurring diaryloxazoles, texamine, and uguenenazole (Kumar et al., 2012).
  • Photooxygenation of Oxazoles : Oxazoles can serve as masked forms of activated carboxylic acids, forming triamides upon reaction with singlet oxygen. This process is utilized in the synthesis of macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).
  • Gold-Catalyzed Oxidation Strategy : A modular synthesis of 2,4-oxazole structures has been achieved via a [3 + 2] annulation between a terminal alkyne and a carboxamide, highlighting the versatility of gold catalysis in organic synthesis (Luo et al., 2012).

Potential Biological Activities

While specific studies directly relating to "2-amino-N-methyl-1,3-oxazole-4-carboxamide" were not found, research on oxazole derivatives has shown various potential biological activities:

  • Antibacterial and Antifungal Properties : Certain aminoazoles have been evaluated for their antibacterial activity, showing moderate to good activities against primary pathogens like Escherichia coli, Klebsiella pneumonia, and fungal strains (Pokhodylo et al., 2021).
  • Antiallergic Activity : Acidic derivatives of pyrimido[2,1-b]benzazol-4-ones, synthesized from reactions involving aminoazoles, displayed antiallergic activities in rat passive cutaneous anaphylaxis assays, comparable to disodium cromoglycate (Wade et al., 1983).

Future Directions

Oxazole derivatives, including 2-amino-N-methyl-1,3-oxazole-4-carboxamide, have shown promise in various fields of medicine and agriculture . They have been found to exhibit a wide range of biological activities, which has led to increased interest in their synthesis and study . Future research may focus on developing new synthesis methods for these compounds and exploring their diverse biological potential .

properties

IUPAC Name

2-amino-N-methyl-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEKHRCNQCVPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methyl-1,3-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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